molecular formula C12H19ClFN5 B12218128 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12218128
M. Wt: 287.76 g/mol
InChI Key: UZWGLDRVFCLEDY-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound featuring two pyrazole rings

Preparation Methods

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the individual pyrazole rings, followed by their functionalization and coupling.

  • Synthetic Routes and Reaction Conditions

  • Industrial Production Methods

    • Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

  • Pyrazole N-oxides, amines, and halogenated pyrazoles.

Scientific Research Applications

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]methanamine can be compared with other pyrazole derivatives:

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-4-18-12(13)11(8-16-18)6-14-5-10-7-15-17(3)9(10)2;/h7-8,14H,4-6H2,1-3H3;1H

InChI Key

UZWGLDRVFCLEDY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=C(N(N=C2)C)C)F.Cl

Origin of Product

United States

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